![molecular formula C19H23N5O4 B1344885 Ácido {[(4-metoxifenil)[2-oxo-2-(4-pirimidin-2-ilpiperazin-1-il)etil]amino]acético} CAS No. 1142205-41-1](/img/structure/B1344885.png)
Ácido {[(4-metoxifenil)[2-oxo-2-(4-pirimidin-2-ilpiperazin-1-il)etil]amino]acético}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrimidinylpiperazinyl moiety, and an aminoacetic acid backbone, making it a unique molecule with diverse chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry
In industrial applications, the compound can be used in the development of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . For instance, they have been shown to inhibit the replication of various viruses, reduce inflammation, and inhibit the growth of cancer cells .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting that they are well-absorbed and distributed within the body.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is synthesized through electrophilic aromatic substitution reactions.
Pyrimidinylpiperazinyl Intermediate: The pyrimidinylpiperazinyl moiety is prepared via nucleophilic substitution reactions involving pyrimidine and piperazine derivatives.
Coupling Reaction: The methoxyphenyl and pyrimidinylpiperazinyl intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Final Aminoacetic Acid Addition: The final step involves the addition of the aminoacetic acid group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidinylpiperazinyl moiety, potentially converting it to a more saturated piperazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated piperazine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}propionic acid
- {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}butyric acid
Uniqueness
Compared to similar compounds, {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exhibits unique properties due to its specific structural configuration. The presence of the methoxyphenyl group and the pyrimidinylpiperazinyl moiety contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-28-16-5-3-15(4-6-16)24(14-18(26)27)13-17(25)22-9-11-23(12-10-22)19-20-7-2-8-21-19/h2-8H,9-14H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLMLUFBLLNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=NC=CC=N3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
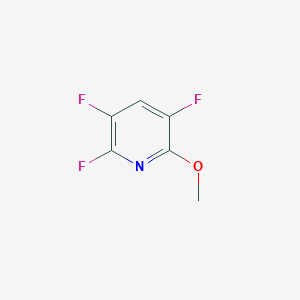
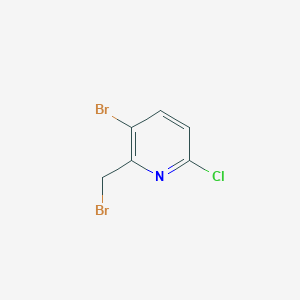
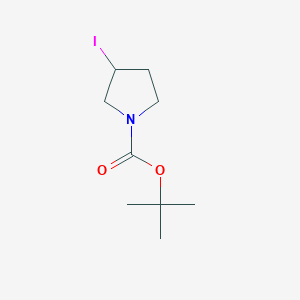

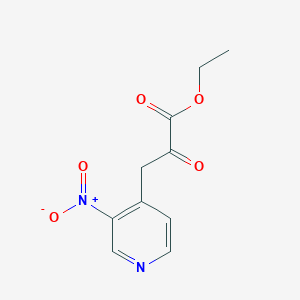

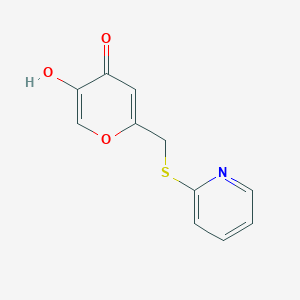
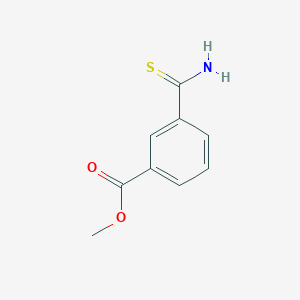
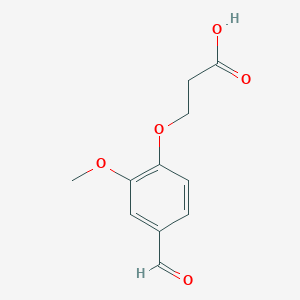
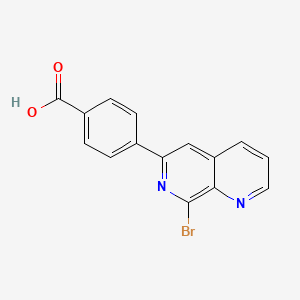
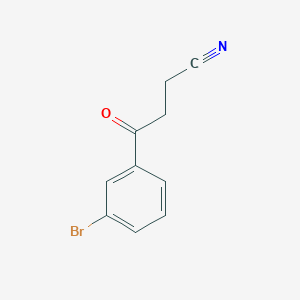
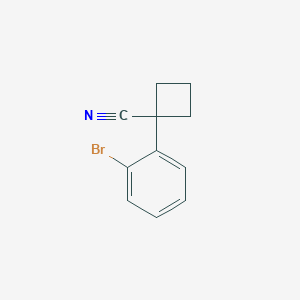
![4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine](/img/structure/B1344831.png)

